molecular formula C13H13NO2S B5503643 N,1-diphenylmethanesulfonamide

N,1-diphenylmethanesulfonamide

Cat. No. B5503643
M. Wt: 247.31 g/mol
InChI Key: AUNYWGYRPIHMLM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of diphenyldiazomethane and various sulfonates or sulfones in cycloaddition reactions. For instance, vinyl phenyl sulfone and methyl acrylates react with diphenyldiazomethane, leading to the formation of diphenyl-pyrazoles and their subsequent transformations into other diphenyl compounds through dehydrosulfonation or oxidation reactions (Vasin et al., 2015). These methodologies highlight the versatility of diphenylmethane derivatives in synthetic chemistry, allowing for the construction of complex molecular architectures.

Molecular Structure Analysis

The molecular structure of compounds similar to N,1-diphenylmethanesulfonamide, such as N-methylmethanesulfonamide, has been characterized at low temperatures, revealing gauche conformations with respect to the sulfonyl and methyl groups (Higgs et al., 2002). Additionally, polymorphic forms of related compounds, such as 4,4′-methylenebis(benzenesulfonamide), have been studied, demonstrating the significance of hydrogen bonding in establishing the three-dimensional network of molecules (Gelbrich et al., 2010).

Chemical Reactions and Properties

Chemical reactions involving this compound derivatives showcase a range of reactivities, such as cycloadditions, hydroboration, and rearrangements. For example, the reaction of diphenyldiazomethane with HB(C6F5)2 results in hydroboration, highlighting the potential for functional group transformations (Tang et al., 2017). These reactions underline the compound's utility in synthesizing various functionalized materials and intermediates.

Physical Properties Analysis

The physical properties of this compound and related compounds are influenced by their molecular structure. The crystalline structure of N-methylmethanesulfonamide, for instance, showcases the impact of molecular conformations on the compound's solid-state characteristics. Such studies are crucial for understanding the material properties of these compounds and their potential applications in various fields.

Chemical Properties Analysis

The chemical properties of this compound derivatives are marked by their reactivity towards different chemical agents and conditions. The synthesis of sulfonamides via 1,3-dipolar cycloaddition of pentafluorophenyl vinylsulfonate illustrates the compound's versatility in forming sulfonamide products with good yields and selectivity (Caddick & Bush, 2003). These chemical properties are fundamental to exploring the synthetic utility of this compound in organic chemistry.

Scientific Research Applications

Polymorphic Forms

  • Polymorphic Forms and Molecular Structure: N,1-diphenylmethanesulfonamide exhibits various polymorphic forms, contributing to its diverse applications in material science. Gelbrich, Haddow, and Griesser (2010) investigated a polymorphic form of 4,4′-methylenebis(benzenesulfonamide), demonstrating a three-dimensional network of hydrogen-bonded molecules, which is relevant for understanding material properties (Gelbrich, Haddow, & Griesser, 2010).

Chemical Reactions and Synthesis

  • Photochemical Behavior and Sulfene Formation: Ortica et al. (2000) explored the photochemistry of diphenylsulfonyldiazomethane (DSD), finding that upon UV irradiation, sulfene formation occurs, which is significant for understanding reaction mechanisms in organic chemistry (Ortica et al., 2000).
  • N-Acylation Reagents: Kondo et al. (2000) developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides from N-2,3,4,5,6-pentafluorophenylmethanesulfonamide, serving as N-acylation reagents with good chemoselectivity, essential for synthetic chemistry applications (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Biological and Medicinal Applications

  • Modulation of Wnt Signaling: Moore et al. (2009) identified that compounds based on the diphenylsulfonyl sulfonamide scaffold can inhibit sFRP-1, a protein involved in Wnt signaling. This discovery is pivotal for developing treatments for bone disorders and osteoporosis (Moore et al., 2009).

Materials Science and Engineering

  • Sulfonated Polyimides: Lee, Sundar, Kwon, and Han (2004) synthesized sulfonated polyimides from various diamines including 4,4′-diamine-3,3′-dimethyl-diphenylmethane. These materials exhibit unique solubility and thermal stability properties, which are crucial for advancements in polymer science and engineering (Lee, Sundar, Kwon, & Han, 2004).

Novel Synthetic Approaches

  • Synthesis of Phenylmethanesulfonamide Derivatives: Aizina, Levkovskaya, and Rozentsveig (2012) demonstrated a new synthetic approach for producing phenylmethanesulfonamide derivatives. This is significant for advancing synthetic methodologies in organic chemistry (Aizina, Levkovskaya, & Rozentsveig, 2012).

Catalysis and Chemical Reactions

  • Oxygen Transfer from Sulfoxides: Khenkin and Neumann (2002) researched the catalytic role of polyoxomolydate in the oxygen transfer from sulfoxides to alkylarenes, like diphenylmethane. This study provides insights into catalysis and reaction mechanisms in organic synthesis (Khenkin & Neumann, 2002).

properties

IUPAC Name

N,1-diphenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c15-17(16,11-12-7-3-1-4-8-12)14-13-9-5-2-6-10-13/h1-10,14H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNYWGYRPIHMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643700
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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